Cryptocarya Triacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

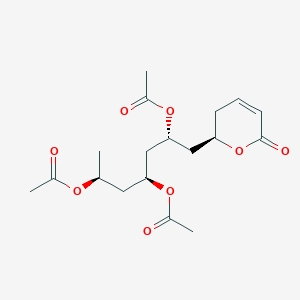

Cryptocarya Triacetate, also known as this compound, is a useful research compound. Its molecular formula is C18H26O8 and its molecular weight is 370.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antioxidant Activity

Research has shown that cryptocarya triacetate exhibits significant antioxidant activity. A study demonstrated that extracts from Cryptocarya latifolia, which includes this compound, effectively scavenged free radicals, thereby reducing oxidative stress . This property suggests potential applications in developing supplements or pharmaceuticals aimed at combating oxidative stress-related diseases.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects. In vitro studies indicated that compounds derived from Cryptocarya latifolia showed activity against various pathogenic microorganisms, including bacteria and fungi . This positions this compound as a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

Another significant application of this compound is its potential anti-inflammatory effects. The compound may inhibit pro-inflammatory pathways, making it a subject of interest for treating inflammatory diseases .

Synthetic Applications

The synthesis of this compound has been achieved through various methodologies, highlighting its importance in synthetic organic chemistry. Notably, asymmetric total syntheses have been developed that allow for the efficient production of this compound using fewer steps and higher yields.

Table 2: Synthetic Routes to this compound

| Synthesis Methodology | Steps Required | Yield (%) |

|---|---|---|

| Asymmetric Total Synthesis | 7-9 | 60-70 |

| Enantioselective Synthesis | 13-15 | 50-65 |

These synthetic routes not only facilitate the production of this compound but also enable the exploration of structural analogs with potentially enhanced biological activities .

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant properties of this compound revealed that it exhibited a percentage scavenging inhibition ranging from 73% to 98% at varying concentrations. This study utilized various assays to quantify the radical scavenging abilities of the compound .

Case Study 2: Antimicrobial Efficacy

In another investigation, extracts containing this compound were tested against a panel of bacterial strains. The results indicated that the compound displayed significant activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .

Case Study 3: Synthetic Method Development

A recent publication detailed a novel synthetic pathway for this compound that improved yield and reduced synthesis time. This method utilized a Grubbs-catalyzed cross-metathesis reaction followed by an acylation step, demonstrating an efficient approach to accessing this valuable compound .

Propriétés

Formule moléculaire |

C18H26O8 |

|---|---|

Poids moléculaire |

370.4 g/mol |

Nom IUPAC |

[(2S,4S,6R)-4,6-diacetyloxy-7-[(2R)-6-oxo-2,3-dihydropyran-2-yl]heptan-2-yl] acetate |

InChI |

InChI=1S/C18H26O8/c1-11(23-12(2)19)8-16(24-13(3)20)10-17(25-14(4)21)9-15-6-5-7-18(22)26-15/h5,7,11,15-17H,6,8-10H2,1-4H3/t11-,15+,16-,17+/m0/s1 |

Clé InChI |

ITYAANUIYPQQJM-RGXXSHLXSA-N |

SMILES isomérique |

C[C@@H](C[C@@H](C[C@@H](C[C@H]1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canonique |

CC(CC(CC(CC1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C |

Synonymes |

cryptocarya triacetate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.